molecular formula C21H23N3O6 B2500115 10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide CAS No. 321392-10-3

10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide

Cat. No. B2500115
CAS RN: 321392-10-3
M. Wt: 413.43
InChI Key: JBUXAZLOKUCNRU-UHFFFAOYSA-N
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Description

10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity Against Multidrug Resistance

Tricyclic carboxamides, including acridone derivatives, have been synthesized and tested for their ability to reverse multidrug resistance in cell lines. These compounds feature dimethoxybenzyl or phenethylamine cationic sites, which are structurally related to the query compound. The optimization of these molecules led to significant increases in activity compared to prototype inhibitors, highlighting the potential of structurally complex carboxamides in therapeutic applications (Dodic et al., 1995).

Antitumor Imidazotetrazines

The synthesis and chemistry of certain imidazotetrazine derivatives have shown curative activity against leukemia, suggesting the role of complex heterocyclic compounds in cancer therapy. These findings underline the importance of cyclic and polycyclic compounds with specific substituents for their potential in developing new antitumor agents (Stevens et al., 1984).

Reactions of Enols of Amides with Diazomethane

The diversity of reactions observed between carboxamides activated by beta-electron-withdrawing groups and diazomethane highlights the reactivity and potential for creating a variety of structurally complex molecules. This research could inform the synthesis of compounds similar to the query, focusing on the manipulation of amide groups and the introduction of methoxy functionalities (Lei & Rappoport, 2002).

Synthesis and Characterization of Complex Organic Compounds

The detailed synthesis and characterization of compounds with dimethoxy and carboxamide functionalities demonstrate the feasibility of constructing complex molecules for various applications, including material science and drug development. These studies provide insights into the synthesis strategies and structural analysis techniques that could be applicable to the compound of interest (Chen et al., 2012).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. For instance, 3,4-Dimethoxyphenethylamine is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-28-12-4-3-9(7-13(12)29-2)5-6-24-20(26)14-10-8-11(15(14)21(24)27)18-16(10)17(19(22)25)23-30-18/h3-4,7,10-11,14-16,18H,5-6,8H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUXAZLOKUCNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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